molecular formula C13H20BrN B1268838 4-Bromo-N,N-diisopropylbenzylamine CAS No. 98816-61-6

4-Bromo-N,N-diisopropylbenzylamine

Cat. No. B1268838
CAS RN: 98816-61-6
M. Wt: 270.21 g/mol
InChI Key: SNGBVBNOXIPZGP-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diisopropylbenzylamine is a chemical compound with the molecular formula BrC6H4CH2N(CH(CH3)2)2 . It belongs to the category of heterocyclic organic compounds .


Molecular Structure Analysis

The linear formula of 4-Bromo-N,N-diisopropylbenzylamine is BrC6H4CH2N(CH(CH3)2)2 . The molecular weight is 270.21 .


Physical And Chemical Properties Analysis

4-Bromo-N,N-diisopropylbenzylamine has a refractive index of 1.524 . It has a boiling point of 65 °C at 1 mmHg and a density of 1.157 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial and Antibiofilm Actions

In silico studies were performed concerning the potential antimicrobial effect and toxicity. The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

Safety and Hazards

The safety data sheet for 4-Bromo-N,N-diisopropylbenzylamine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-5-7-13(14)8-6-12/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGBVBNOXIPZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344677
Record name 4-Bromo-N,N-diisopropylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-diisopropylbenzylamine

CAS RN

98816-61-6
Record name 4-Bromo-N,N-diisopropylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-diisopropylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzylbromide (5.0 g), N,N-diisopropylamine (7.85 ml) and potassium carbonate (2.76 g) in dimethylformamide (50 ml) was stirred at 80° C. for 2 hours. To the mixture was added water, and the mixture was extracted with ether. The extract was washed with water, dried (MgSO4) and concentrated to give the title compound (5.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.85 mL
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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